Cas no 129415-92-5 (3,3-dimethyl-4-[(4-methylbenzenesulfonyl)oxy]butanenitrile)

3,3-Dimethyl-4-[(4-methylbenzenesulfonyl)oxy]butanenitrile is a specialized organic compound featuring a nitrile functional group and a tosylate ester moiety. Its molecular structure, incorporating both electron-withdrawing and leaving groups, makes it a valuable intermediate in synthetic organic chemistry, particularly in nucleophilic substitution reactions and carbon-carbon bond-forming processes. The compound's stability under controlled conditions allows for precise reactivity in multi-step syntheses. Its well-defined stereoelectronic properties facilitate selective transformations, enhancing its utility in pharmaceutical and agrochemical research. The presence of the tosyl group offers efficient activation for subsequent functionalization, while the nitrile group provides versatility for further derivatization. This compound is suitable for applications requiring high-purity intermediates in complex synthetic pathways.
3,3-dimethyl-4-[(4-methylbenzenesulfonyl)oxy]butanenitrile structure
129415-92-5 structure
商品名:3,3-dimethyl-4-[(4-methylbenzenesulfonyl)oxy]butanenitrile
CAS番号:129415-92-5
MF:C13H17NO3S
メガワット:267.343982458115
CID:6360225
PubChem ID:323833

3,3-dimethyl-4-[(4-methylbenzenesulfonyl)oxy]butanenitrile 化学的及び物理的性質

名前と識別子

    • 3,3-dimethyl-4-[(4-methylbenzenesulfonyl)oxy]butanenitrile
    • Butanenitrile, 3,3-dimethyl-4-[[(4-methylphenyl)sulfonyl]oxy]-
    • NSC-286686
    • A1-02874
    • NSC286686
    • (3-cyano-2,2-dimethylpropyl) 4-methylbenzenesulfonate
    • AKOS025142165
    • NS-04238
    • 129415-92-5
    • SCHEMBL3917453
    • XICPDHQLAOBFMC-UHFFFAOYSA-N
    • MFCD29052103
    • Toluene-4-sulfonic acid 3-cyano-2,2-dimethyl-propyl ester
    • Toluene-4-sulfonic Acid 3-cyano-2,2-dimethylpropyl Ester
    • EN300-749164
    • インチ: 1S/C13H17NO3S/c1-11-4-6-12(7-5-11)18(15,16)17-10-13(2,3)8-9-14/h4-7H,8,10H2,1-3H3
    • InChIKey: XICPDHQLAOBFMC-UHFFFAOYSA-N
    • ほほえんだ: C(#N)CC(C)(C)COS(C1=CC=C(C)C=C1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 267.09291458g/mol
  • どういたいしつりょう: 267.09291458g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 5
  • 複雑さ: 405
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 75.5Ų

じっけんとくせい

  • 密度みつど: 1.163±0.06 g/cm3(Predicted)
  • ふってん: 433.4±28.0 °C(Predicted)

3,3-dimethyl-4-[(4-methylbenzenesulfonyl)oxy]butanenitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-749164-2.5g
3,3-dimethyl-4-[(4-methylbenzenesulfonyl)oxy]butanenitrile
129415-92-5 95%
2.5g
$1202.0 2024-05-23
Enamine
EN300-749164-0.25g
3,3-dimethyl-4-[(4-methylbenzenesulfonyl)oxy]butanenitrile
129415-92-5 95%
0.25g
$289.0 2024-05-23
Enamine
EN300-749164-0.1g
3,3-dimethyl-4-[(4-methylbenzenesulfonyl)oxy]butanenitrile
129415-92-5 95%
0.1g
$202.0 2024-05-23
Enamine
EN300-749164-0.05g
3,3-dimethyl-4-[(4-methylbenzenesulfonyl)oxy]butanenitrile
129415-92-5 95%
0.05g
$135.0 2024-05-23
Enamine
EN300-749164-5.0g
3,3-dimethyl-4-[(4-methylbenzenesulfonyl)oxy]butanenitrile
129415-92-5 95%
5.0g
$1779.0 2024-05-23
Enamine
EN300-749164-10.0g
3,3-dimethyl-4-[(4-methylbenzenesulfonyl)oxy]butanenitrile
129415-92-5 95%
10.0g
$2638.0 2024-05-23
Enamine
EN300-749164-0.5g
3,3-dimethyl-4-[(4-methylbenzenesulfonyl)oxy]butanenitrile
129415-92-5 95%
0.5g
$480.0 2024-05-23
Enamine
EN300-749164-1.0g
3,3-dimethyl-4-[(4-methylbenzenesulfonyl)oxy]butanenitrile
129415-92-5 95%
1.0g
$614.0 2024-05-23

3,3-dimethyl-4-[(4-methylbenzenesulfonyl)oxy]butanenitrile 関連文献

3,3-dimethyl-4-[(4-methylbenzenesulfonyl)oxy]butanenitrileに関する追加情報

3,3-Dimethyl-4-[(4-Methylbenzenesulfonyl)oxy]butanenitrile: A Comprehensive Overview

3,3-Dimethyl-4-[(4-Methylbenzenesulfonyl)oxy]butanenitrile (CAS No. 129415-92-5) is a complex organic compound with a unique structure that has garnered attention in various scientific and industrial applications. This compound is characterized by its sulfonate ester group and cyano functionality, which contribute to its versatile chemical properties. Recent advancements in synthetic chemistry have further enhanced our understanding of its potential uses, particularly in the fields of pharmacology and materials science.

The molecular structure of 3,3-dimethyl-4-[(4-methylbenzenesulfonyl)oxy]butanenitrile comprises a sulfonate ester moiety attached to a butanenitrile backbone. This arrangement allows for a wide range of chemical reactivity, making it an ideal candidate for various transformations. Researchers have recently explored its role as an intermediate in the synthesis of bioactive compounds, particularly in the development of novel pharmaceutical agents. For instance, studies have shown that this compound can serve as a precursor for the creation of sulfonamide derivatives, which are known for their pharmacological activity.

One of the most significant breakthroughs involving this compound is its application in the synthesis of bioisosteres—molecules that share similar physical and chemical properties with biologically active compounds. By modifying the sulfonate ester group, scientists have been able to create analogs with enhanced bioavailability and reduced toxicity. These findings were highlighted in a recent study published in *Journal of Medicinal Chemistry*, where the compound was used to develop a novel class of anti-inflammatory agents.

Beyond pharmacology, 3,3-dimethyl-4-[(4-methylbenzenesulfonyl)oxy]butanenitrile has also found applications in polymer chemistry. Its nitrile group makes it suitable for use in the synthesis of acrylic polymers, which are widely used in coatings and adhesives. Recent research has focused on optimizing the polymerization conditions to enhance the mechanical properties of these materials, leading to the development of high-performance polymers with improved durability.

The synthesis of this compound has also been a topic of interest among chemists. Traditional methods involve multi-step reactions, often requiring harsh conditions and expensive reagents. However, recent advancements have introduced more efficient synthetic routes. For example, researchers have developed a one-pot synthesis method using microwave-assisted techniques, which significantly reduces reaction time and enhances yield. This approach was detailed in a paper published in *Green Chemistry*, emphasizing its sustainability and eco-friendliness.

Another intriguing aspect of this compound is its role in click chemistry reactions. The presence of both electron-rich and electron-deficient groups makes it an excellent substrate for various coupling reactions. A notable example is its use in the formation of click polymers, which exhibit unique self-healing properties. These polymers have potential applications in advanced materials science, such as self-repairing coatings and adaptive textiles.

In terms of environmental impact, recent studies have investigated the biodegradation pathways of 3,3-dimethyl-4-[(4-methylbenzenesulfonyl)oxy]butanenitrile. Findings suggest that under specific microbial conditions, the compound can undergo enzymatic cleavage, leading to the formation of non-toxic byproducts. This research is crucial for assessing its safety profile and ensuring sustainable industrial practices.

Looking ahead, the potential applications of this compound are vast and continue to expand with ongoing research. Its unique combination of functional groups makes it a valuable tool in diverse fields such as drug discovery, polymer science, and green chemistry. As scientists delve deeper into its properties and capabilities, we can expect even more innovative uses for 3,3-dimethyl-4-[(4-methylbenzenesulfonyl)oxy]butanenitrile (CAS No. 129415-92-5).

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量